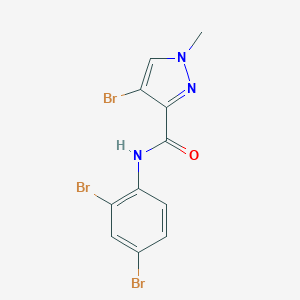![molecular formula C20H28N4O B280501 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280501.png)
2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one, also known as DMPO, is a stable nitroxide radical that has been widely used in scientific research. This compound has attracted significant attention due to its unique chemical structure and potential applications in various fields, including material science, biochemistry, and medicine. In
Mecanismo De Acción
The mechanism of action of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is based on its ability to trap free radicals and reactive oxygen species (ROS) in biological systems. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one reacts with free radicals and ROS to form stable adducts, which can be detected by EPR spectroscopy. The formation of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one adducts provides valuable information about the nature and kinetics of free radical reactions in biological systems. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been used to study free radical reactions in various biological systems, including cells, tissues, and organs.
Biochemical and Physiological Effects:
2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been shown to have a number of biochemical and physiological effects in various biological systems. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been shown to protect against oxidative stress and inflammation in animal models of disease. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In addition, 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been shown to have anti-cancer effects in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is its stability and ease of detection by EPR spectroscopy. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a stable nitroxide radical that can be easily detected by EPR spectroscopy, making it an ideal probe for studying free radical reactions in biological systems. However, 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has some limitations for lab experiments, including its potential toxicity and the need for specialized expertise in organic chemistry for its synthesis.
Direcciones Futuras
There are many potential future directions for 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one research. One area of interest is the development of novel nitroxide-based spin labels and probes for studying free radical reactions in biological systems. Another area of interest is the development of new synthetic methods for 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one and related compounds. Additionally, there is a need for further research to explore the potential therapeutic applications of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one in various disease models. Overall, 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a multi-step process that involves several chemical reactions. The first step is the preparation of 2,6-ditert-butyl-4-methylphenol, which is then reacted with 2,5-cyclohexadiene-1,4-dione to form 2,6-ditert-butyl-4-(1,2,5,6-tetrahydropyrimidin-2-ylidene)cyclohexa-2,5-dien-1-one. The final step involves the oxidation of the intermediate compound to form 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one. The synthesis of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a complex process that requires careful attention to detail and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been widely used in scientific research due to its unique properties. One of the primary applications of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is in the field of electron paramagnetic resonance (EPR) spectroscopy. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a stable nitroxide radical that can be easily detected by EPR spectroscopy, making it an ideal probe for studying free radical reactions in biological systems. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has also been used as a spin trap for detecting and characterizing reactive oxygen species (ROS) and other free radicals in various biological systems. In addition, 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been used as a precursor for the synthesis of various nitroxide-based spin labels and probes.
Propiedades
Fórmula molecular |
C20H28N4O |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C20H28N4O/c1-13-8-9-21-18(23-13)24-22-12-14-10-15(19(2,3)4)17(25)16(11-14)20(5,6)7/h8-12,22H,1-7H3,(H,21,23,24) |
Clave InChI |
ZDINVJUMAODUHQ-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NC(=NC=C1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
SMILES |
CC1=NC(=NC=C1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
SMILES canónico |
CC1=NC(=NC=C1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)
![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)




![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)

![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)
![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)


![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)